

Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-L-alanine

Cat. No.: B193590

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental uses of **3-(3,4-Dimethoxyphenyl)-L-alanine**, a synthetic amino acid derivative. This compound serves as a valuable intermediate in organic synthesis and as a substrate for enzymatic studies. Detailed protocols for its application are provided below, along with representative data and pathway visualizations to guide researchers in its use.

I. Chemical and Physical Properties

3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-alanine with two methoxy groups on the phenyl ring.^[1] These methoxy groups make it a key precursor for the synthesis of L-DOPA (Levodopa), a primary treatment for Parkinson's disease.^[2]

Property	Value	Reference
CAS Number	32161-30-1	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[2]
Molecular Weight	225.24 g/mol	[2]
Appearance	Off-white solid	[2]
Solubility	Soluble in aqueous acid and water	[2]
Storage	2-8 °C	[2]

II. Applications in Organic Synthesis

The primary application of **3-(3,4-Dimethoxyphenyl)-L-alanine** is as a protected precursor for the synthesis of L-DOPA. The methoxy groups can be removed through demethylation to yield the corresponding hydroxyl groups of L-DOPA.

Protocol 1: Synthesis of L-DOPA via Demethylation

This protocol describes the demethylation of **3-(3,4-Dimethoxyphenyl)-L-alanine** to produce L-DOPA. This is a common final step in a multi-step synthesis of L-DOPA.

Materials:

- **3-(3,4-Dimethoxyphenyl)-L-alanine**
- 48% Hydrobromic acid (HBr)
- Nitrogen or Argon gas supply
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar

- Ice bath
- pH meter or pH paper
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Deionized water
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven or vacuum desiccator

Procedure:

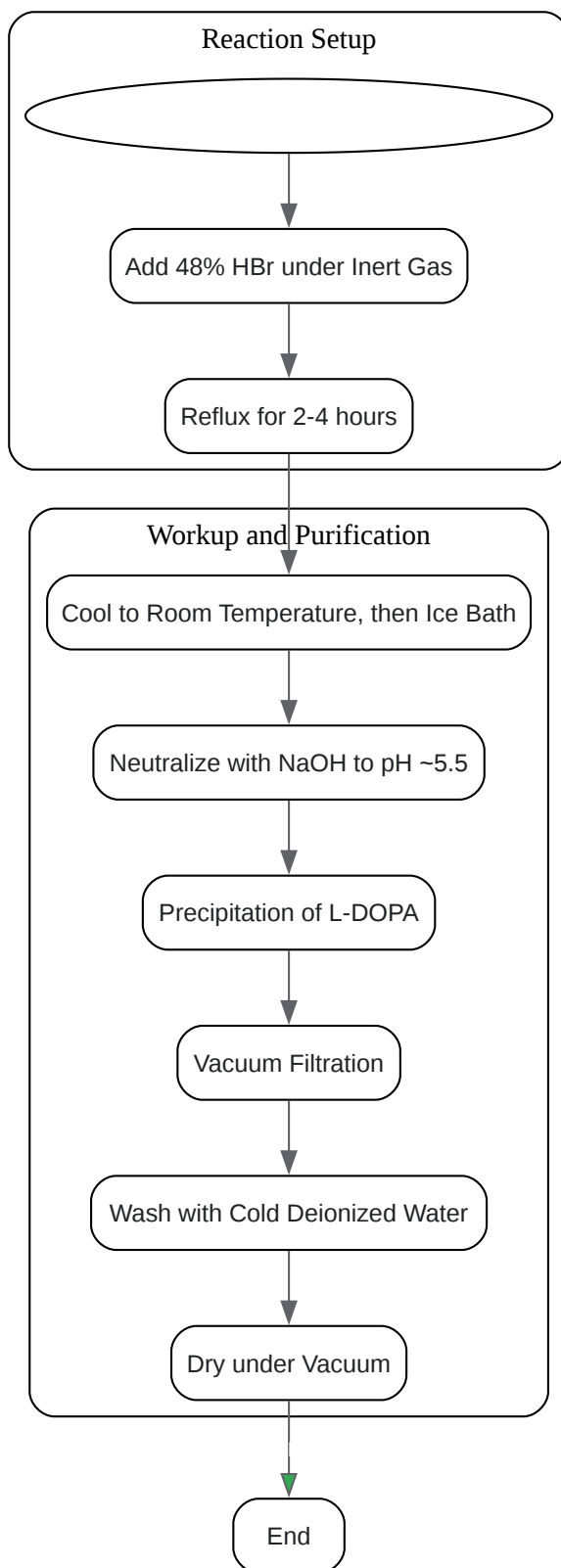
- Place **3-(3,4-Dimethoxyphenyl)-L-alanine** into a round-bottom flask equipped with a magnetic stir bar.
- Under a gentle stream of inert gas (nitrogen or argon), add an excess of 48% hydrobromic acid.
- Attach a reflux condenser and heat the mixture to reflux (approximately 124-126 °C).
- Maintain the reflux for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).
- After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath.
- Slowly and carefully neutralize the excess acid by adding a sodium hydroxide solution. Monitor the pH and adjust to the isoelectric point of L-DOPA (approximately pH 5.5) to induce precipitation.
- Collect the precipitated L-DOPA by vacuum filtration.
- Wash the solid with cold deionized water to remove any remaining salts.
- Dry the purified L-DOPA in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Representative Data:

The following table presents hypothetical yield data for the synthesis of L-DOPA from **3-(3,4-Dimethoxyphenyl)-L-alanine**.

Starting Material (g)	Product (L-DOPA) (g)	Molar Yield (%)
1.00	0.82	93
5.00	4.15	94
10.00	8.35	95

Experimental Workflow: L-DOPA Synthesis



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Caption: Workflow for the synthesis of L-DOPA.

III. Applications in Enzymatic Studies

3-(3,4-Dimethoxyphenyl)-L-alanine can be used as a substrate to study the activity and kinetics of enzymes such as Phenylalanine Ammonia Lyase (PAL) and tyrosinase.

Protocol 2: Phenylalanine Ammonia Lyase (PAL) Activity Assay

This protocol is adapted for measuring the activity of PAL using **3-(3,4-Dimethoxyphenyl)-L-alanine** as a substrate. The reaction is monitored by measuring the increase in absorbance resulting from the formation of the corresponding cinnamic acid derivative.

Materials:

- Purified Phenylalanine Ammonia Lyase (PAL) enzyme
- **3-(3,4-Dimethoxyphenyl)-L-alanine** stock solution (e.g., 100 mM in a suitable buffer)
- Tris-HCl buffer (e.g., 100 mM, pH 8.5)
- UV-Vis spectrophotometer and quartz cuvettes
- Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37 °C)

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and varying concentrations of the **3-(3,4-Dimethoxyphenyl)-L-alanine** substrate.
- Pre-incubate the reaction mixture at the desired temperature for 5 minutes.
- Initiate the reaction by adding a known amount of PAL enzyme to the cuvette and mix quickly.
- Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the wavelength corresponding to the product, 3-(3,4-dimethoxyphenyl)acrylic acid (typically around 315 nm), over a period of 5-10 minutes.

- Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot.
- To determine the kinetic parameters (K_m and V_{max}), repeat the assay with a range of substrate concentrations.

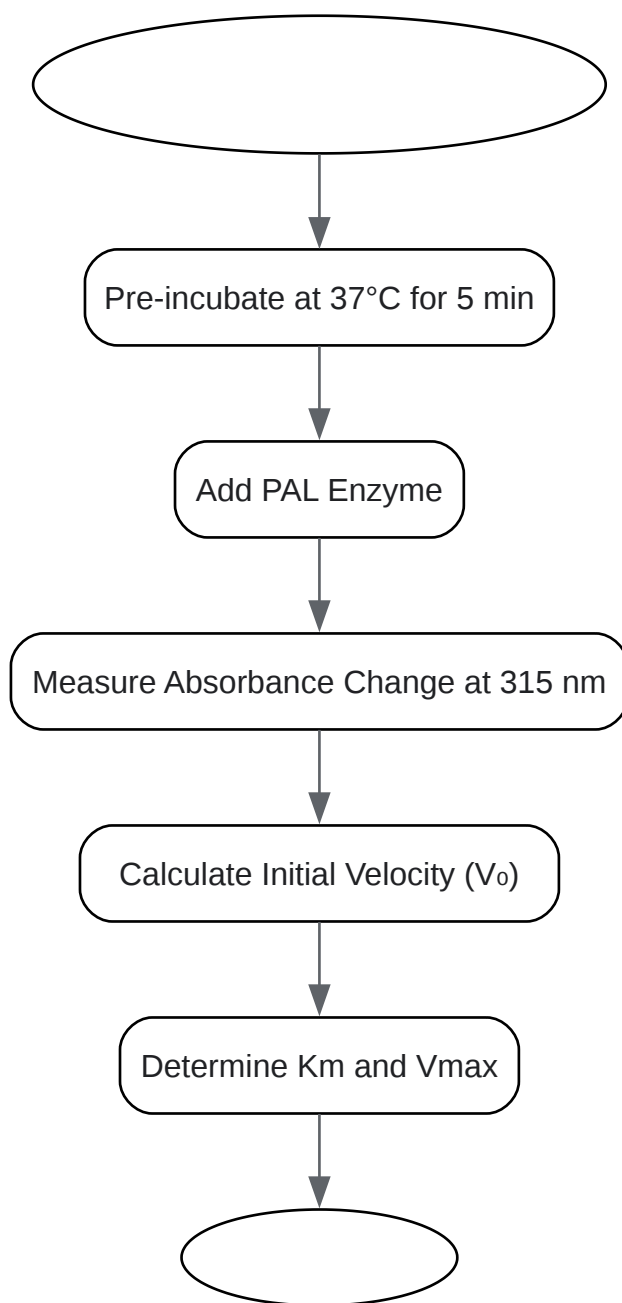
Representative Kinetic Data:

The following table shows hypothetical kinetic data for PAL with **3-(3,4-Dimethoxyphenyl)-L-alanine** as the substrate.

Substrate Concentration (mM)	Initial Velocity ($\mu\text{mol/min/mg}$)
0.1	1.5
0.2	2.8
0.5	5.5
1.0	8.3
2.0	11.1
5.0	13.9
10.0	15.4

From this data, kinetic parameters can be determined using a Lineweaver-Burk or Michaelis-Menten plot.

Experimental Workflow: PAL Assay



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Caption: Workflow for PAL enzyme activity assay.

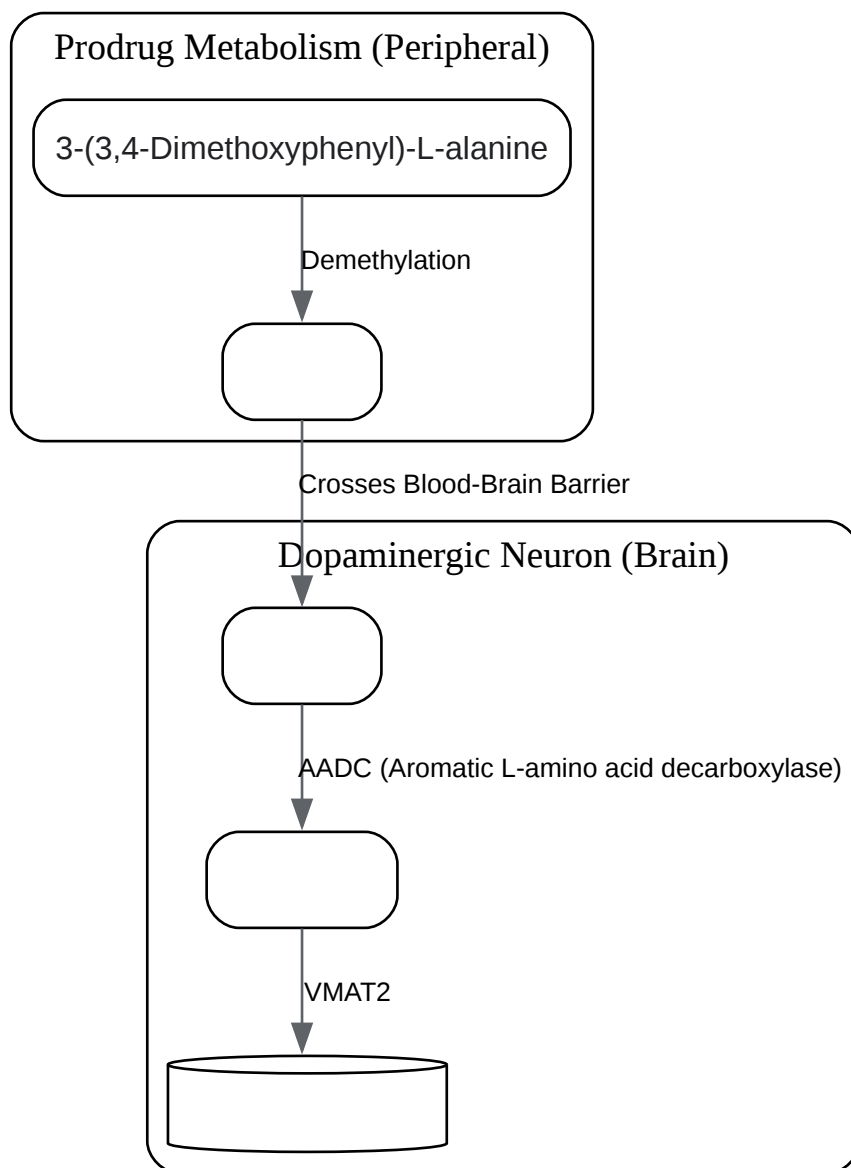
IV. Role in Drug Development and Signaling Pathways

As a prodrug for L-DOPA, **3-(3,4-Dimethoxyphenyl)-L-alanine** has relevance in the context of Parkinson's disease treatment.^[3] Once administered, it is metabolized to L-DOPA, which can

then cross the blood-brain barrier and be converted to dopamine in the brain.

Signaling Pathway: Dopamine Synthesis

The following diagram illustrates the conversion of **3-(3,4-Dimethoxyphenyl)-L-alanine** to L-DOPA and its subsequent role in the dopamine synthesis pathway.



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Caption: Dopamine synthesis pathway from the prodrug.

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References

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